1-(Furan-2-yl)octan-1-amine hydrochloride
Overview
Description
1-(Furan-2-yl)octan-1-amine hydrochloride is a chemical compound with the molecular formula C12H22ClNO. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Scientific Research Applications
1-(Furan-2-yl)octan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to their diverse therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Analysis
Biochemical Properties
1-(Furan-2-yl)octan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions are crucial for the compound’s role in biochemical pathways, influencing the redox state of cells and contributing to its therapeutic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound can induce oxidative stress at high doses, leading to cellular damage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)octan-1-amine hydrochloride typically involves the reaction of furan derivatives with octan-1-amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A derivative of furan with similar structural features.
Tetrahydrofuran: A reduced form of furan with different chemical properties.
Substituted amines: Various amine derivatives with different substituents on the nitrogen atom.
Uniqueness
1-(Furan-2-yl)octan-1-amine hydrochloride is unique due to its specific combination of a furan ring and an octan-1-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(furan-2-yl)octan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIKVMENJQEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CC=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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